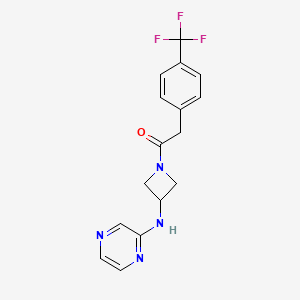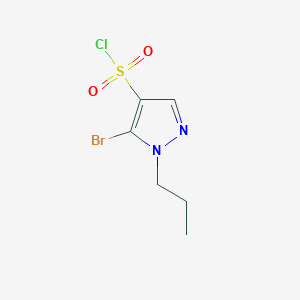
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of azetidinone derivatives is a multi-step process involving various starting materials and reagents. In one study, 3-methyl-1H-pyrazol-5(4H)-one was reacted with aldehydes and ammonia via Betti’s condensation reaction, followed by treatment with chloroacetic acid and POCl3 in the presence of triethylamine to yield azetidinone analogues . Another approach involved the photochemical ring contraction of 2-phenylpyrazolidin-3-ones substituted at the 4-position, leading to the formation of 1-anilino-azetidin-2-ones . Additionally, benzofurans were used as starting materials to produce azetidinones through reactions with aromatic amines and chloroacetyl chloride . The synthesis of azetidin-2-one based phenyl sulfonyl pyrazoline derivatives was achieved by reacting specific azetidin-2-ones with benzene sulfonyl chloride in the presence of pyridine .
Molecular Structure Analysis
The molecular structures of the synthesized azetidinone derivatives were confirmed using various spectroscopic techniques such as IR and 1H-NMR, as well as elemental analysis . X-ray crystallographic analysis was employed to demonstrate the retention of stereochemistry during the photochemical ring contraction process . These techniques ensure the correct identification of the synthesized compounds and their structural integrity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azetidinone derivatives are characterized by cyclization and substitution reactions. The formation of azetidinones typically involves the nucleophilic attack of an amine on an activated carbonyl compound, followed by intramolecular cyclization . The photochemical ring contraction represents a unique reaction where a larger ring is converted into a smaller azetidinone ring while preserving the stereochemistry . The introduction of sulfonyl groups into the azetidin-2-one framework is achieved through a substitution reaction with benzene sulfonyl chloride .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidinone derivatives, such as solubility and potential drug-likeness, are crucial for their application as pharmaceutical agents. Computational studies, including ADME toxicity, solubility, and drug-score evaluations, have been conducted to predict the drug-likeness properties of these compounds . These studies are essential for understanding the behavior of azetidinone derivatives in biological systems and their potential as drug candidates.
Antibacterial Evaluation
Several of the synthesized azetidinone derivatives have been evaluated for their antimicrobial activities. Some compounds displayed promising antibacterial activities against various bacterial strains, indicating their potential as antibacterial agents . The interaction of these compounds with target proteins or receptors of different bacteria was also investigated using computational methods, which helped in designing compounds with better activities .
科学的研究の応用
Antibacterial and Antimicrobial Evaluation
A study by Chopde, Meshram, and Pagadala (2012) explored the synthesis and antibacterial evaluation of azetidinone derivatives. They prepared these derivatives through a series of reactions and tested them for their antimicrobial activities against various microorganisms. Some compounds exhibited promising antibacterial activities against specific bacterial strains (Chopde, Meshram, & Pagadala, 2012).
El-Sawy et al. (2014) synthesized novel azetidinone derivatives and tested them for anti-inflammatory, analgesic, and anticonvulsant activities. The study highlighted the significant anti-inflammatory, analgesic, and anticonvulsant properties of these compounds (El-Sawy et al., 2014).
Shailesh et al. (2012) also focused on synthesizing azetidin-2-one containing pyrazoline derivatives and evaluating their antimicrobial activity. These compounds were tested for antibacterial and antifungal activities, showing effectiveness in these areas (Shailesh, Pankaj, & Patel, 2012).
Design and Synthesis for Antimicrobial Agents
Pervaram et al. (2017) designed and synthesized 1,2,3-triazole-pyrazole hybrids as antimicrobial agents. The compounds demonstrated broad-spectrum antibacterial activity and significant antifungal activity at specific concentrations (Pervaram et al., 2017).
Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives with phenylsulfonyl moiety, revealing their notable antimicrobial activities. These derivatives were more effective against bacteria and fungi compared to other compounds (Alsaedi, Farghaly, & Shaaban, 2019).
特性
IUPAC Name |
1-[3-(pyrazin-2-ylamino)azetidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O/c17-16(18,19)12-3-1-11(2-4-12)7-15(24)23-9-13(10-23)22-14-8-20-5-6-21-14/h1-6,8,13H,7,9-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFQRXWPFTXJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Pyrazin-2-ylamino)azetidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(1H-pyrazol-1-yl)ethyl)-2,5-dimethyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)furan-3-carboxamide](/img/structure/B2515102.png)

![2-([1-(1,3-Thiazol-2-yl)-1H-pyrrol-2-yl]methylene)malononitrile](/img/structure/B2515106.png)
![Methyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2515107.png)
![N-(3-chlorophenyl)[4-hydroxy-6-methyl-2-oxo-1-(oxolan-2-ylmethyl)(3-hydropyrid yl)]carboxamide](/img/structure/B2515109.png)
![(E)-3-(dimethylamino)-1-(2-hydroxy-4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2515112.png)
![N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2515113.png)
![2-[4-(Benzyloxy)phenyl]-2-methoxyacetonitrile](/img/structure/B2515115.png)
![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)

![1-(Chloromethyl)-3-(2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2515120.png)